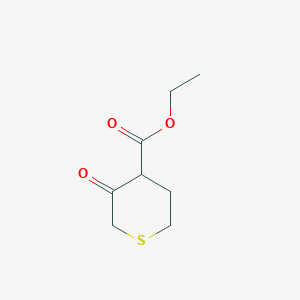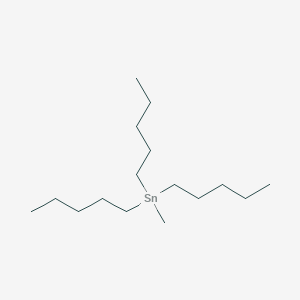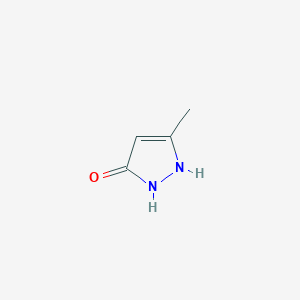![molecular formula C11H13IN4O3 B176580 (2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 166247-63-8](/img/structure/B176580.png)
(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
7-Deaza-2’-deoxy-7-iodoadenosine is a modified nucleoside that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the substitution of the nitrogen atom at the seventh position of the adenine ring with a carbon atom, and the addition of an iodine atom at the same position. This modification imparts distinct chemical and biological properties to the molecule, making it a valuable tool in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxy-7-iodoadenosine typically involves the reaction of 2’-deoxyadenosine with iodine in the presence of an activator such as sodium hypochlorite. The reaction proceeds through the formation of an intermediate, which is subsequently iodinated to yield the final product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’-deoxy-7-iodoadenosine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’-deoxy-7-iodoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form larger nucleoside analogs.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Deaza-2’-deoxy-7-iodoadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid-protein interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays
Mechanism of Action
The mechanism of action of 7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The iodine atom at the seventh position of the adenine ring can interfere with base pairing and hydrogen bonding, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Deazaadenosine: Lacks the iodine atom but shares the deaza modification.
2’-Deoxyadenosine: The parent compound without the deaza or iodine modifications.
7-Iodo-7-deazadenine: Contains the iodine atom but lacks the deoxy modification.
Uniqueness: 7-Deaza-2’-deoxy-7-iodoadenosine is unique due to the combination of the deaza modification and the iodine substitution. This dual modification imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that incorporating a 7-ethynyl chain into 7-deazaadenine can increase duplex stability. Does substituting 7-deaza-2′-deoxy-7-iodoadenosine with a 7-ethynyl group at the iodine position have a similar effect on duplex stability?
A1: While the research highlights the positive impact of a 7-ethynyl group on duplex stability in the context of 7-deazaadenine [], directly extrapolating this effect to 7-deaza-2′-deoxy-7-iodoadenosine requires further investigation. The presence of iodine, a larger and more electronegative atom, could influence the interactions within the DNA duplex. Factors like steric hindrance, altered stacking interactions, and changes in the sugar conformation due to the iodine could all affect the overall duplex stability. Experimental studies comparing the stability of oligonucleotides containing both modifications would be needed to confirm the impact of this specific substitution.
Q2: The research focuses on the fluorescence properties of 7-alkynylated 7-deazaadenine derivatives. Can you elaborate on the potential applications of these fluorescent nucleoside analogs in biological research, particularly in DNA-related studies?
A2: The strong fluorescence exhibited by 7-alkynylated 7-deazaadenine derivatives, particularly those with electron-donating substituents at the triple bond [], makes them valuable tools for various DNA-related studies. Some potential applications include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


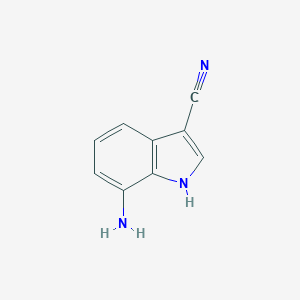
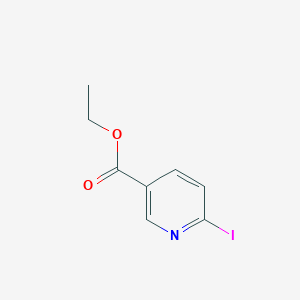
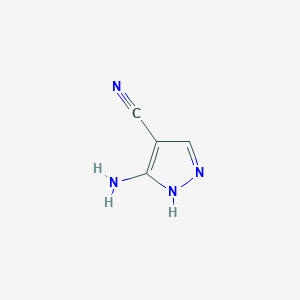

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

